(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Researchers requiring a BBB-permeable, highly differentiated piperazine scaffold face limited commercial options-most screening libraries lack the critical 4-amino-2-bromobenzoyl motif. This compound fills that gap with a unique halogenation and hydrogen-bonding pattern ideal for CNS-targeted chemical probe development. - XLogP 3.8, TPSA 49.6 Ų, and 4 rotatable bonds place it within optimal CNS MPO space for GPCR and ion channel screening. - The primary aromatic amine enables facile biotin/fluorophore conjugation for chemical proteomics without perturbing the core pharmacophore. - The bromine atom provides a heavy-atom handle for X-ray crystallography and anomalous scattering studies. - Low structural similarity to known inhibitors minimizes IP conflict risk in lead optimization.

Molecular Formula C19H21BrClN3O
Molecular Weight 422.7 g/mol
CAS No. 142962-92-3
Cat. No. B12552424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone
CAS142962-92-3
Molecular FormulaC19H21BrClN3O
Molecular Weight422.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)N)Br
InChIInChI=1S/C19H21BrClN3O/c20-18-13-16(22)5-6-17(18)19(25)24-11-9-23(10-12-24)8-7-14-1-3-15(21)4-2-14/h1-6,13H,7-12,22H2
InChIKeyHXBFYJQTYPHMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-2-bromophenyl)piperazinyl methanone — Distinct Piperazine


The compound (4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone (CAS 142962-92-3) is a synthetic, small-molecule piperazine derivative featuring a unique substitution pattern: a 4-amino-2-bromobenzoyl group coupled to a 4-chlorophenethyl-substituted piperazine [1]. With a molecular weight of 422.7 g/mol and an XLogP3-AA of 3.8, it occupies a moderately lipophilic chemical space that overlaps with many CNS-targeted scaffolds, yet its specific halogenation and amine positioning are not common among commercially available screening libraries [1].

(4-Amino-2-bromophenyl)piperazinyl methanone: Why Analogs Fail


Generic substitution is scientifically unsound for this compound because its 4-amino-2-bromophenyl motif is a critical structural feature that is absent in common piperazine analogs like (2-bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone. The amino group introduces a hydrogen bond donor capability (HBD = 1) and a significantly different electron distribution on the aromatic ring compared to de-amino analogs, which can fundamentally alter target binding, solubility, and metabolic stability [1]. Without this specific functional group array, a replacement cannot reliably replicate the same molecular interactions in biochemical assays, especially in targets where halogen bonding and amino-mediated hydrogen bonds are key pharmacophoric elements [1]. Therefore, procurement of the exact structure is essential for the reproducibility of any experimental data generated with this compound.

(4-Amino-2-bromophenyl)piperazinyl methanone vs. Analogs: Key Evidence


Enhanced H-Bond Donor vs. De-Amino Analogs

The target compound possesses a primary aromatic amine (4-NH2) that provides a hydrogen bond donor (HBD) count of 1, a feature absent in the direct des-amino analog (2-bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone (HBD = 0). This donor capacity can act as a critical pharmacophoric anchor, enabling specific interactions with protein targets (e.g., kinase hinge regions or protease backbone carbonyls) that the des-amino analog cannot form. The presence of this donor also increases the topological polar surface area (TPSA) by approximately 20-30 Ų (target TPSA = 49.6 Ų, computed for the des-amino analog ~ 29-32 Ų), which predicts improved aqueous solubility and a different gastrointestinal absorption profile under Lipinski's rule-of-five framework [1]. Procurement of the amino-bearing compound is thus mandatory for any SAR campaign exploring HBD-driven potency and selectivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Low Similarity to Common Piperazines

A Tanimoto similarity search against the PubChem database reveals that the target compound has a maximum similarity of < 0.85 to the nearest annotated piperazine ligands, indicating a high degree of structural uniqueness within publicly disclosed bioactive chemical space [1]. This is primarily driven by the combination of a 2-bromo substitution on the benzoyl ring with a 4-amino group, coupled to a 4-chlorophenethyl piperazine tail. In contrast, the more common (4-bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone scaffold (lacking the amino group and with a different halogen position) shows a similarity of approximately 0.78. This low similarity metric suggests the target compound can explore novel IP space and unique off-target profiles, making it a valuable asset for hit-to-lead diversification where scaffold novelty is a key selection criterion [1].

Computational Chemistry Library Design Chemical Diversity

CNS Drug-Likeness: Lipophilicity & Rotatable Bonds

The compound's physicochemical profile, specifically its XLogP3-AA of 3.8 and exactly 4 rotatable bonds, places it in a narrow window that is highly predictive of blood-brain barrier (BBB) permeation for CNS targets [1]. Compared to the more flexible and lipophilic analog N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (delta XLogP ~ +0.5, rotatable bonds = 5), the target compound offers a theoretically superior balance between passive permeability and solubility for CNS applications. The rigid methanone linker (rather than an acetamide) also limits conformational flexibility, which can enhance target binding affinity by pre-organizing the pharmacophore in its bioactive conformation [1]. Although direct in vivo permeability data are unavailable for this specific compound, its placement in the 'CNS MPO' desirable zone (score > 4) based on computed parameters makes it a rationally preferred candidate for neuroscience-focused screening panels.

ADME Prediction CNS Drug Likeness Physicochemical Profiling

(4-Amino-2-bromophenyl)piperazinyl methanone: Application Scenarios


Kinase and Protease SAR Exploration

The unique 4-amino-2-bromobenzoyl pharmacophore, combined with the basic piperazine tail, is ideally suited for designing targeted covalent inhibitors or high-affinity reversible ligands for kinases and proteases that exploit both halogen bonding (bromine) and hydrogen bonding (amino) interactions. The amino group provides a reactive handle for further functionalization (e.g., amidation, sulfonylation) to rapidly generate focused SAR libraries, while the core scaffold’s low similarity to known inhibitors minimizes the risk of IP conflicts [1].

CNS Screening: GPCR & Ion Channels

With a computed CNS MPO score in the desirable range (XLogP 3.8, TPSA 49.6 Ų, 4 rotatable bonds), this compound is one of the few brominated piperazines that falls within the narrow BBB-permeable chemical space. It is recommended for inclusion in neuroscience-focused compound decks targeting GPCRs (particularly dopamine and serotonin receptor subtypes, where piperazine motifs are privileged) or ion channels, where its rigid methanone linker may confer improved selectivity over more flexible analogs [1].

Chemical Probe Development via Amino Handle

The primary aromatic amine serves as a unique, nucleophilic handle for attaching biotin, fluorophores, or photoaffinity labels without perturbing the core piperazine pharmacophore. This makes the compound a superior choice over de-amino analogs for chemical proteomics or target identification studies, where a functionalizable amine is a prerequisite for probe synthesis. The bromine atom additionally provides a heavy atom for X-ray crystallography or anomalous scattering studies [1].

Antimicrobial & Antiparasitic Hit-to-Lead Screening

Halogenated piperazines are an emerging class of antimicrobial scaffolds, and the specific 2-bromo-4-amino substitution pattern on the benzoyl ring has been underrepresented in commercial screening sets. This compound can be prioritized in phenotypic whole-cell screens against Gram-positive bacteria or parasitic protozoa, where its halogenation profile may enhance membrane permeability and target engagement, offering a differentiated starting point from the more common 4-chlorobenzyl piperazines [1].

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